p-Chlorophenyl isopropyl sulfone

Description

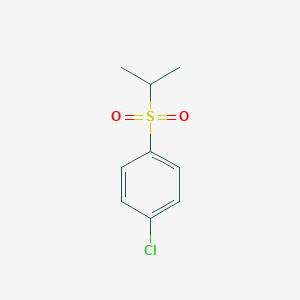

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVPUWNTECRZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Reactivity of P Chlorophenyl Isopropyl Sulfone

Reactivity Governed by the Sulfonyl Group

Influence of the Sulfonyl Moiety on Adjacent Carbon Centers (e.g., α-anion formation)

The strong electron-withdrawing nature of the sulfonyl group markedly increases the acidity of the α-hydrogen atom on the isopropyl group. acs.org This facilitates the formation of an α-anion in the presence of a suitable base. acs.org The stability of this carbanion is a key factor in various synthetic transformations. However, the formation of this α-anion can be hindered by certain substituents on the phenyl ring. For instance, the presence of a 4-hydroxyphenyl group can inhibit α-anion formation because the resulting phenoxide anion reduces the electronegativity of the sulfonyl group. acs.orgresearchgate.net

The generation of this α-sulfonyl carbanion is a critical step in reactions such as alkylations and condensations. The nucleophilic α-anion can react with various electrophiles, leading to the formation of new carbon-carbon bonds. acs.org

Oxidative Behavior and Stability of Sulfone Linkages

The sulfone linkage is generally stable towards oxidation due to the sulfur atom being in its highest oxidation state (+6). mdpi.com However, the molecule as a whole can undergo oxidative cleavage under specific conditions. In the presence of air, the formation of α-anions of alkyl aryl sulfones can be followed by oxidative cleavage by atmospheric oxygen, leading to the formation of arenesulfonyl alcohols and other related products. acs.orgresearchgate.net The thermo-oxidative stability of polymers containing sulfone linkages has been studied, with degradation temperatures often being quite high. vt.edu For instance, some sulfonated copolymers exhibit 5% weight loss at temperatures around 490°C. vt.edu

Transformations Involving the Isopropyl Aliphatic Chain

The isopropyl group attached to the sulfonyl moiety is a site for several important chemical reactions.

Alpha-Halogenation Reactions and Their Mechanistic Pathways (e.g., Radical-Anion Radical Pair Reactions)

Alkyl phenyl sulfones can undergo α-halogenation, such as chlorination with carbon tetrachloride (CCl₄) and bromination with bromotrichloromethane (B165885) (CBrCl₃), in the presence of a base like potassium hydroxide (B78521) in tert-butanol (B103910) (KOH-t-BuOH). acs.orgresearchgate.net These reactions often proceed through a radical-anion radical pair (RARP) mechanism. acs.orgresearchgate.net This mechanism involves a single-electron transfer from the α-sulfonyl anion to the perhaloalkane, generating a radical-anion radical pair which then collapses to the α-halogenated sulfone. acs.orgresearchgate.net

The success of these halogenation reactions is dependent on factors such as the acidity of the α-proton and the reactivity of the halogenating agent. acs.org For example, while isopropyl mesityl sulfone can be α-chlorinated with CCl₄, it does not react with the more reactive CBrCl₃ due to its lower acidity and the rapid reaction of CBrCl₃ with the base. acs.orgresearchgate.net

The direct and selective α-monobromination of alkyl sulfones can also be achieved through base-mediated electrophilic halogenation, where the choice of solvent and electrophilic bromine source is crucial for controlling the product distribution. rsc.org

Cleavage and Rearrangement Processes of the Isopropyl Sulfone Group

The cleavage of the C-S bond in sulfones, including the isopropyl sulfone group, can be achieved through reductive methods. strath.ac.uk These reductions often require strong reducing agents like alkali metals or samarium(II) iodide. strath.ac.uk Electrochemical reduction is another method for cleaving aryl sulfones. strath.ac.uk A neutral organic super-electron-donor reagent has also been shown to reductively cleave certain activated sulfones. strath.ac.uk

Under electrochemical conditions, it has been demonstrated that the C-N bond in sulfonamides can be cleaved, and in some cases, both alkyl groups on a tertiary sulfonamide can be removed. The steric bulk of the alkyl group, such as an isopropyl group, can affect the efficiency of this cleavage. acs.org While this applies to sulfonamides, it suggests the potential for C-S bond cleavage in sulfones under similar oxidative electrochemical conditions, though this is less documented.

Reactivity of the Chlorophenyl Aromatic System

The chlorophenyl group in p-chlorophenyl isopropyl sulfone is an aromatic system whose reactivity is influenced by the presence of both the electron-withdrawing chloro substituent and the sulfonyl group. The chlorine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. However, the strong electron-withdrawing nature of the sulfonyl group further deactivates the ring, making electrophilic substitution reactions challenging.

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the carbon atom bearing the chlorine. This reaction would involve the displacement of the chloride ion by a nucleophile. The kinetics and mechanisms of such nucleophilic substitution reactions have been studied for related compounds like p-chlorophenyl aryl chlorophosphates, where a concerted mechanism is often proposed. researchgate.net

The presence of the p-chlorophenyl group also influences the electronic properties of the entire molecule, affecting the reactivity at other sites. For example, in the context of α-alkylation of sulfones, benzyl (B1604629) alcohols with halide groups, including chlorine, are well-tolerated substrates. acs.org

Electrophilic Aromatic Substitution Reactions (e.g., Nitration)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of this compound, the aromatic ring is "deactivated" towards electrophilic attack due to the powerful electron-withdrawing nature of the isopropyl sulfonyl group (-SO₂-iPr). This deactivation means that harsher conditions are typically required for reactions like nitration compared to unsubstituted benzene (B151609).

The directing effect of the substituents is crucial. The sulfonyl group is a strong meta-director, while the chloro group is an ortho, para-director. In this para-substituted compound, the two effects work in concert. The positions ortho to the chlorine atom are meta to the sulfonyl group. Therefore, electrophilic attack is predicted to occur at the positions ortho to the chlorine and meta to the sulfonyl group.

Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, is a classic example of EAS. libretexts.orgbeilstein-journals.org While specific studies on the nitration of this compound are not prevalent, the behavior of analogous compounds is well-documented. For instance, the nitration of 4-chlorophenyl sulfone is a known process used to create intermediates for further synthesis. kpi.ua Similarly, 4-halogenphenyl methyl sulfones can be nitrated using standard mixed-acid conditions. beilstein-journals.org The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-poor aromatic ring. libretexts.orggoogle.comlibretexts.org The resulting nitro-substituted this compound would feature a nitro group at one or both of the positions ortho to the chlorine atom.

Nucleophilic Aromatic Substitution on Activated Chlorophenyl Rings

The chlorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is enabled by the strong electron-withdrawing sulfonyl group located para to the chlorine. The sulfonyl group stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex, which is the key intermediate in the SₙAr mechanism.

This activation allows the chlorine atom to be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, under relatively mild conditions. d-nb.info This reaction is a powerful tool for introducing new functional groups onto the aromatic ring. For example, studies on related molecules like 4-chlorophenyl trifluoromethyl sulfone show its reaction with sodium alcoholates to form the corresponding ethers via an SₙAr pathway. acs.org Furthermore, nitrated versions of chlorophenyl sulfones are known to readily undergo SₙAr reactions, where the combined electron-withdrawing power of the sulfone and nitro groups makes the ring highly electrophilic. beilstein-journals.org

Cross-Coupling Reactions at the Chlorophenyl Moiety

The carbon-chlorine (C-Cl) bond in this compound serves as a handle for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example.

Using a palladium catalyst, the C-Cl bond of this compound can be coupled with various boronic acids to generate biaryl structures. Research has demonstrated that chloro-selective Suzuki-Miyaura couplings can be achieved even in the presence of other functional groups like sulfones, allowing for precise molecular construction. chemrxiv.org Other important cross-coupling reactions, such as the Heck reaction (coupling with alkenes), Buchwald-Hartwig amination (coupling with amines), and Sonogashira coupling (coupling with terminal alkynes), are also applicable to aryl chlorides. whiterose.ac.uk These methodologies provide a pathway to significantly increase the molecular complexity of derivatives starting from this compound.

This compound as a Chemical Reagent or Intermediate

The specific reactivity of this compound makes it a valuable precursor and building block in the synthesis of more complex and functionalized molecules.

Utility in Difluoromethylation and Related Fluorination Reactions (by analogy to p-chlorophenyl chlorodifluoromethyl sulfone)

While this compound is not itself a fluorinating agent, its core structure is central to a class of important modern reagents. By replacing the isopropyl group with a chlorodifluoromethyl group, one obtains p-chlorophenyl chlorodifluoromethyl sulfone. This analogous compound has been identified as a highly effective and robust reagent for difluoromethylation. cas.cnrsc.orgnih.gov

This reagent functions as a difluorocarbene (:CF₂) precursor that does not rely on ozone-depleting substances. cas.cnresearchgate.net In the presence of a base, it eliminates a chloride ion to generate the highly reactive difluorocarbene intermediate. This species can then react with a wide range of substrates, including phenols and N-heterocyclic compounds, to install a difluoromethyl (–CF₂H) group. cas.cnresearchgate.netcas.cn Research has shown that sulfone-based reagents with a p-chloro or p-nitro substituent are particularly efficient for this transformation. researchgate.netrsc.org The utility of this reagent class underscores the importance of the p-chlorophenyl sulfone scaffold in developing advanced synthetic tools.

Building Block Applications in Complex Organic Synthesis

A building block in organic synthesis is a molecule that can be incorporated into a larger structure, often bringing with it a specific set of chemical properties or functionalities. This compound and its derivatives fit this description perfectly. The stability of the sulfone group combined with the reactivity of the C-Cl bond allows it to be carried through multiple synthetic steps.

For example, 4-[(4-chlorophenyl)sulfonyl]benzoic acid, a close derivative, has been used as a starting material in the multi-step synthesis of novel bioactive compounds. nih.gov In this synthesis, the entire 4-(4-chlorophenyl)sulfonyl moiety is used as a foundational block, which is then elaborated through acylation, cyclodehydration, and further reactions to produce complex N-acyl-α-amino ketones and 1,3-oxazoles. nih.gov The sulfone group in these structures acts as a stable, electron-withdrawing element that influences the properties of the final molecule. This demonstrates how the p-chlorophenyl sulfone core can be a key component in the construction of complex molecular architectures. tcichemicals.com

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a vital class of molecules, forming the basis of many pharmaceuticals and biologically active agents. The chemical reactivity of this compound and its derivatives makes them valuable precursors for synthesizing these ring systems.

As mentioned, the synthesis of novel 1,3-oxazole derivatives has been successfully achieved starting from a p-chlorophenyl sulfone-containing acid. nih.gov The synthetic sequence involves converting the starting material into an N-acyl-α-amino acid, which is then cyclized to form a 1,3-oxazol-5(4H)-one ring. This intermediate is further transformed into highly substituted 1,3-oxazoles, with the p-chlorophenyl sulfonyl group remaining as a key substituent in the final heterocyclic product. nih.gov Additionally, the use of chlorophenyl-containing starting materials is a common strategy in the synthesis of other important heterocycles. For instance, intermediates containing a 5-(4-chlorophenyl) group are used in the industrial synthesis of complex drugs like Vemurafenib, which features a pyrrolo[2,3-b]pyridine core. google.com These examples highlight the role of this chemical family as versatile starting points for accessing diverse and valuable heterocyclic structures. ntu.edu.sgnahrainuniv.edu.iq

Analytical Methodologies for the Characterization and Quantification of P Chlorophenyl Isopropyl Sulfone

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating p-chlorophenyl isopropyl sulfone from complex mixtures, allowing for its precise quantification and identification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. The development of a robust HPLC method involves a systematic process of selecting the appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

A common approach involves using a reversed-phase C18 or C8 column. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netpharmacophorejournal.comresearchgate.net The ratio of these components can be adjusted in an isocratic or gradient elution mode to achieve the desired retention time and peak shape for this compound. pharmacophorejournal.com Detection is often performed using a Diode Array Detector (DAD) or a UV detector set at a specific wavelength, such as 239 nm or 258 nm, where the compound exhibits significant absorbance. researchgate.netnih.gov

Method validation is a critical step to ensure the reliability of the HPLC method. nih.gov This process, guided by international standards such as those from the International Conference on Harmonisation (ICH), assesses several key parameters researchgate.netnih.gov:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govpharmacophorejournal.comresearchgate.net Calibration curves are generated by analyzing a series of standard solutions of known concentrations. nih.gov

Accuracy: The closeness of the measured value to the true value, often determined by spike/recovery experiments where a known amount of this compound is added to a sample matrix. nih.govresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govpharmacophorejournal.com

A well-validated HPLC method provides confidence in the accuracy and precision of the data generated for this compound.

Table 1: Example of HPLC Method Parameters for Sulfone Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and phosphate buffer (pH adjusted) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 2.0 mL/min nih.govresearchgate.net |

| Detection | UV at 239 nm or 258 nm researchgate.netnih.gov |

| Column Temperature | Ambient or controlled (e.g., 40°C) researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the identification and quantification of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. The separation occurs in a capillary column, often with a non-polar stationary phase like 5% phenyl-methylpolysiloxane (HP-5MS). oatext.com The temperature of the column is gradually increased over time (a temperature program) to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "chemical fingerprint," allowing for confident identification by comparison with spectral libraries or known standards. mdpi.com

For quantitative analysis, the GC-MS can be operated in selected ion monitoring (SIM) mode. jfda-online.com In this mode, the mass spectrometer is set to detect only specific ions that are characteristic of this compound. This enhances sensitivity and reduces interference from other co-eluting compounds, enabling accurate quantification even at low concentrations. jfda-online.com Method validation for GC-MS, similar to HPLC, involves assessing parameters like linearity, accuracy, precision, LOD, and LOQ to ensure reliable results. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Trace Analysis

For the analysis of trace levels of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), offer unparalleled sensitivity and selectivity. epa.gov These techniques are particularly valuable when the concentration of the analyte is very low or when the sample matrix is complex.

The LC component of the system separates this compound from other components in the sample, similar to HPLC. The eluent from the LC column is then introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI), is used to generate ions from the analyte molecules in the liquid phase.

In a single quadrupole LC-MS system, the mass spectrometer scans a range of mass-to-charge ratios to detect the ions corresponding to the target analyte. For even greater specificity and lower detection limits, LC-MS/MS is employed. epa.gov In this setup, a precursor ion (typically the molecular ion of this compound) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are detected in a second mass analyzer. This process of multiple reaction monitoring (MRM) significantly reduces background noise and enhances the certainty of identification.

LC-MS/MS methods are capable of achieving very low limits of detection, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making them ideal for trace contaminant analysis. epa.gov

Optimization of Sample Preparation Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical prerequisite for successful chromatographic analysis, as it serves to remove interfering substances and concentrate the analyte of interest. researchgate.net Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and pre-concentration of this compound from various sample matrices. sigmaaldrich.comnih.govepa.gov

The SPE process involves four main steps: youtube.com

Conditioning: The SPE sorbent is treated with a solvent to activate it and create an environment suitable for sample loading. youtube.com

Loading: The sample containing this compound is passed through the sorbent bed. The analyte is retained on the sorbent material through specific interactions. youtube.com

Washing: The sorbent is rinsed with a solvent that is strong enough to remove weakly bound impurities but not the analyte of interest. youtube.com

Elution: A strong solvent is used to disrupt the interactions between the analyte and the sorbent, eluting the purified and concentrated this compound for subsequent analysis. youtube.com

The choice of sorbent is crucial for the success of SPE. For a moderately polar compound like this compound, a variety of sorbents can be considered, including normal-phase, reversed-phase, and ion-exchange materials. The selection depends on the specific properties of the analyte and the sample matrix. nih.gov For instance, a reversed-phase sorbent like C18 could be used to retain this compound from an aqueous sample.

Table 2: General Steps in Solid-Phase Extraction (SPE)

| Step | Description |

| Conditioning | The sorbent is prepared with a solvent to enable analyte retention. youtube.com |

| Loading | The sample is passed through the sorbent, and the analyte is retained. youtube.com |

| Washing | Interfering substances are removed from the sorbent with a wash solvent. youtube.com |

| Elution | The analyte is collected from the sorbent using an elution solvent. youtube.com |

Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 35Cl, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, various NMR experiments can be conducted to confirm its structure.

¹H NMR (Proton NMR): This is one of the most common NMR techniques. It provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would show distinct signals for the protons on the phenyl ring and the isopropyl group. The chemical shifts (δ) of these signals, their integration (the area under the peak, which is proportional to the number of protons), and the splitting patterns (due to spin-spin coupling with neighboring protons) are all used to assign the protons to their specific locations in the molecule.

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom).

³⁵Cl NMR (Chlorine-35 NMR): While less common than ¹H and ¹³C NMR, ³⁵Cl NMR can provide direct information about the chemical environment of the chlorine atom in the molecule. The chemical shift and line width of the ³⁵Cl signal can be sensitive to the electronic structure around the chlorine nucleus.

By combining the data from these different NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. The observed chemical shifts and coupling constants can be compared with those of known related structures or with predicted values from computational models to further confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of the compound. For this compound, the spectrum is characterized by absorption bands corresponding to its distinct structural components: the sulfone group, the isopropyl group, and the para-substituted aromatic ring.

The key vibrational modes are the symmetric and asymmetric stretching of the sulfone (SO₂) group, which are typically strong and appear in the fingerprint region of the spectrum. The presence of the isopropyl group is confirmed by C-H stretching and bending vibrations. The para-substituted chlorobenzene (B131634) ring exhibits characteristic C-H and C=C stretching vibrations, as well as out-of-plane bending vibrations that are indicative of the 1,4-substitution pattern.

While a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on established group frequencies.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| p-Substituted Ring | C-H Out-of-Plane Bend | 850 - 800 | Strong |

| Isopropyl C-H | Stretch | 2980 - 2960 | Medium to Strong |

| Isopropyl C-H | Bend | 1385 - 1380, 1370 - 1365 | Medium |

| C-Cl | Stretch | 1100 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from π and non-bonding (n) orbitals to higher-energy anti-bonding (π) orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π transitions within the benzene (B151609) ring.

The substitution on the benzene ring, including the chloro and isopropyl sulfone groups, influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted benzene. The sulfone group, being an electron-withdrawing group, is expected to interact with the π-system of the benzene ring.

Specific experimental UV-Vis data for this compound is not readily found in the literature. However, related aromatic sulfones are known to absorb UV radiation, making this technique suitable for quantitative analysis using a detector in a high-performance liquid chromatography (HPLC) system. nist.gov For instance, a related compound, 1-Propanone, 1-(4-chlorophenyl)-, shows absorption maxima at 204, 216, and 255 nm in ethanol, which can provide an approximate range for the expected absorbance of this compound. nist.gov

Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Phenyl Ring | ~200 - 280 |

| n → π* | Sulfone Group | Weak, may be obscured by π → π* |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound (C₉H₁₁ClO₂S), HRMS can be used to confirm its molecular formula by comparing the experimentally measured accurate mass of the molecular ion ([M]+•) or a protonated molecule ([M+H]+) to the theoretically calculated mass. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would also be resolved, providing further confirmation of the elemental composition. While experimental HRMS data for this specific compound is not published, its theoretical accurate mass can be calculated.

Theoretical Accurate Mass for this compound

| Ion | Molecular Formula | Isotope | Calculated Accurate Mass (Da) |

|---|---|---|---|

| [M]+• | C₉H₁₁³⁵ClO₂S | Most Abundant | 218.0168 |

| [M+H]+ | C₉H₁₂³⁵ClO₂S | Most Abundant | 219.0246 |

The fragmentation pattern observed in the MS/MS spectrum would provide further structural information, showing the loss of fragments such as the isopropyl group or the chlorophenyl group.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the crystal lattice, yielding detailed information about bond lengths, bond angles, and intermolecular interactions.

A crystal structure analysis of this compound would provide unambiguous proof of its constitution and conformation. Although the crystal structure for this specific compound has not been reported in publicly accessible databases, studies on closely related molecules, such as methyl-(4-chlorophenyl)sulfone, demonstrate the power of this technique. nist.gov For such molecules, X-ray diffraction reveals key structural parameters. nist.govnih.govresearchgate.net

Should a single crystal of this compound be analyzed, the following parameters would be determined.

Illustrative Crystallographic Data Parameters

| Parameter | Description | Example Data (from related sulfones) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic nih.govresearchgate.net |

| Space Group | The specific symmetry group of the crystal. | P2₁/n, P2₁2₁2₁ nih.govresearchgate.net |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångströms (Å). | a = 5.56 Å, b = 17.61 Å, c = 21.50 Å researchgate.net |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | α = 90°, β = 90°, γ = 90° (for Orthorhombic) researchgate.net |

| Volume (V) | The volume of the unit cell in cubic Ångströms (ų). | 2106.8 ų researchgate.net |

| Z | The number of molecules per unit cell. | 4 researchgate.net |

Development and Validation Parameters for Robust Analytical Methods

The development and validation of analytical methods are crucial for ensuring the reliable quantification of this compound in various samples. High-performance liquid chromatography (HPLC) with UV detection is a common and robust method for the analysis of aromatic sulfones. nist.govstenutz.eu Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that the method is suitable for its intended purpose.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of injections of the analyte at different concentrations and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999. chemicalbook.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated. Recoveries are typically expected to be within 85-115%. chemicalbook.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. chemicalbook.com

Computational and Theoretical Investigations of P Chlorophenyl Isopropyl Sulfone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a detailed view of molecular conformations, the energetics of bond formations and cleavages, and the distribution of electronic charge.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For sulfone compounds, DFT has been effectively used to perform detailed conformational analysis, identifying stable conformers and their relative energies. researchgate.netysu.am For instance, studies on similar molecules like ethyl methyl sulfone have utilized DFT methods, such as B3PW91 with a 6–311++G(d, p) basis set, to scan the potential energy surface (PES) by systematically changing dihedral angles. researchgate.net This process reveals the geometries of stable conformers corresponding to energy minima on the PES. researchgate.net

Thermochemical parameters, including energy, entropy, and heat capacity of stable conformers, can be calculated using DFT methods like wB97XD/6-311++G(2df,2pd). ysu.am Such calculations help establish correlations between the structural characteristics of various conformers and their thermodynamic properties. ysu.am Although specific DFT studies focused solely on p-Chlorophenyl isopropyl sulfone are not widely available in the cited literature, the principles from studies on analogous sulfones are directly applicable. These methods would allow for the prediction of its most stable three-dimensional structures and the energy barriers for conversion between different conformations.

Table 1: Representative DFT Functionals and Basis Sets in Sulfone Analysis

| DFT Functional | Basis Set | Application |

|---|---|---|

| B3PW91 | 6-311++G(d,p) | Potential Energy Surface Scans, Conformational Analysis researchgate.net |

| wB97XD | 6-311++G(2df,2pd) | Calculation of Thermochemical Parameters ysu.am |

| B3LYP | 6-31+G(d,p) | Mechanistic Pathway and Free Energy Calculations nih.gov |

This table is generated based on methodologies applied to similar compounds and represents common computational practices.

Ab initio molecular orbital calculations, which are based on first principles without experimental data, provide deep insights into chemical bonding. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2/6-311G(d,p)//MP2/6-31G(d)) are employed to investigate conformational energies and the nature of non-covalent interactions, such as CH/π hydrogen bonds, which can influence molecular stability. researchgate.net

These calculations are crucial for understanding reaction mechanisms, such as the Ramberg–Bäcklund reaction, where sulfones are converted into alkenes through the elimination of sulfur dioxide. wikipedia.org By mapping the energy landscape of a reaction, ab initio methods can identify transition states and intermediates, elucidating the energetic feasibility and pathways of bond formation and cleavage. While direct ab initio studies on this compound are sparse, research on related benzylic and alkyl 1-phenylethyl sulfones demonstrates the utility of these methods in determining stable rotamers and the subtle energetic factors governing their geometry. researchgate.net

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For aromatic compounds containing electron-withdrawing groups like the sulfonyl and chloro groups in this compound, these calculations can pinpoint reactive sites. For example, in a study of a different chlorophenyl-containing molecule, the HOMO-LUMO gap was calculated to be 3.1579 eV, indicating the energy required for electronic promotion. materialsciencejournal.org

Mulliken charge analysis is another computational tool used to determine the partial atomic charges on each atom in a molecule. materialsciencejournal.org This information reveals the electrophilic and nucleophilic centers. In this compound, the strong electron-withdrawing nature of the sulfonyl group would lead to a significant positive charge on the sulfur atom and negative charges on the oxygen atoms, influencing its interactions with other molecules. wikipedia.org

Table 2: Key Parameters from Molecular Orbital and Charge Analysis

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity researchgate.net |

| Mulliken Atomic Charges | Identifies electrophilic and nucleophilic sites within the molecule materialsciencejournal.org |

This table outlines the significance of common parameters derived from computational analysis.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations often focus on static, optimized structures, molecular dynamics (MD) simulations provide a view of how molecules behave over time at the atomic level. These simulations are invaluable for exploring the full range of molecular conformations and for simulating complex reaction processes.

Molecular dynamics simulations can be used to explore the conformational landscape of a molecule by simulating its movements over time. This approach allows for the observation of transitions between different stable and metastable conformations, providing a more complete picture than static calculations alone. For flexible molecules like this compound, which has rotational freedom around the C-S bonds, MD simulations can map the accessible conformations and their relative populations under specific conditions of temperature and solvent. While specific MD studies on this compound were not found in the search results, the methodology is widely applied to organic molecules to understand their dynamic behavior and flexibility.

Simulating reaction mechanisms provides a step-by-step view of how chemical transformations occur. By combining quantum mechanics with molecular mechanics (QM/MM methods) or by using ab initio molecular dynamics, researchers can model the entire process of a reaction. This includes the approach of reactants, the formation of transition states, and the separation of products. For sulfones, this could involve simulating reactions like nucleophilic substitution at the sulfur atom or elimination reactions. wikipedia.org These simulations can reveal the role of solvent molecules and dynamic effects on the reaction pathway and rate, offering insights that are difficult to obtain from experiments alone.

Intermolecular Interactions and Solvent Effects

The physical and chemical properties of this compound in a condensed phase are largely governed by the nature and strength of its intermolecular interactions and how it interacts with a solvent. Computational chemistry provides powerful tools to dissect these complex phenomena.

The this compound molecule possesses several key features that dictate its intermolecular interactions. The sulfonyl group (-SO2-) is strongly polar, with the oxygen atoms carrying partial negative charges and the sulfur atom a partial positive charge, creating a significant dipole moment. The chlorophenyl group also contributes to the molecule's polarity and offers a site for potential π-π stacking interactions. The isopropyl group, being aliphatic, primarily engages in weaker van der Waals forces.

Computational methods such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) can be employed to quantify these interactions. For instance, a DFT study could model a dimer of this compound to calculate the binding energy and identify the most stable geometric arrangement. Such calculations would likely reveal strong dipole-dipole interactions dominating the association, with additional contributions from dispersion forces involving the phenyl and isopropyl groups.

The effect of a solvent on this compound can be modeled using either explicit or implicit solvent models. In an explicit model, individual solvent molecules are included in the calculation, providing a detailed picture of the solute-solvent interactions, such as hydrogen bonding if the solvent is protic. However, this approach is computationally expensive.

A more common approach is the use of implicit solvent models, like the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant. This method is effective in capturing the bulk electrostatic effects of the solvent on the solute.

The choice of solvent can significantly influence the conformation and reactivity of p--Chlorophenyl isopropyl sulfone. In polar solvents, the strong dipole moment of the sulfone group will be stabilized, which could, in turn, affect the rotational barriers of the phenyl and isopropyl groups. The table below illustrates hypothetical interaction energies of this compound with various solvents, as could be predicted by computational models.

| Solvent | Dielectric Constant (ε) | Predicted Interaction Energy (kcal/mol) | Primary Interaction Type |

| n-Hexane | 1.88 | -2.5 | Van der Waals |

| Dichloromethane | 8.93 | -5.8 | Dipole-Dipole |

| Acetone | 20.7 | -7.2 | Dipole-Dipole |

| Water | 80.1 | -9.5 | Dipole-Dipole, potential weak H-bonds |

Note: The interaction energies presented are illustrative and represent the type of data that would be generated from computational studies.

Computational Approaches to Predict Synthesis and Reactivity Outcomes

Modern computational chemistry extends beyond the analysis of static molecular properties to the dynamic processes of chemical reactions. For this compound, these tools can be invaluable in predicting synthetic routes and understanding its reactivity.

The synthesis of this compound typically involves the formation of the sulfone bridge between a chlorophenyl and an isopropyl group. Computational tools can assist in evaluating potential synthetic routes. For example, reaction modeling software can be used to explore different precursor molecules and reaction conditions.

By calculating the activation energies and reaction enthalpies of various synthetic steps, chemists can identify the most thermodynamically and kinetically favorable pathways. Machine learning models, trained on large databases of known chemical reactions, are also emerging as powerful tools for predicting reaction outcomes, including the major product and expected yield. researchgate.netnih.govnih.gov These models can identify subtle electronic and steric effects that might influence the success of a particular synthetic strategy.

For instance, a computational model could compare the viability of synthesizing this compound via the oxidation of the corresponding sulfide (B99878) versus a coupling reaction between a sulfinate salt and an alkyl halide. The model would consider factors such as the stability of intermediates and the energy barriers of transition states to predict which route is more likely to produce a higher yield under specific conditions.

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a molecule with its reactivity. researchgate.net These models are built on a set of molecular descriptors, which are numerical representations of various aspects of a molecule's structure.

For a QSRR study of the reactivity of this compound, a range of descriptors would be calculated, including:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the partial charges on atoms (especially the sulfur and oxygen atoms of the sulfonyl group), the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters for the isopropyl and chlorophenyl groups.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity.

Once these descriptors are calculated for a series of related sulfone compounds with known reactivity data, statistical methods like multiple linear regression or machine learning algorithms can be used to build a QSRR model. This model could then be used to predict the reactivity of this compound in a specific reaction, such as its susceptibility to nucleophilic attack or its rate of reaction in a particular chemical transformation.

The following table provides examples of molecular descriptors that would be relevant for a QSRR study of this compound.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Electronic | HOMO Energy | -8.5 eV |

| Electronic | LUMO Energy | -1.2 eV |

| Electronic | Dipole Moment | 4.5 D |

| Steric | Molecular Volume | 180 ų |

| Steric | Molecular Surface Area | 250 Ų |

| Topological | Wiener Index | 1250 |

Note: The values in this table are for illustrative purposes to demonstrate the types of descriptors used in QSRR studies.

Virtual screening is a computational technique used to search large libraries of chemical compounds or reactions to identify those with desired properties. In the context of this compound, virtual screening could be used to discover novel chemical transformations.

This process would involve defining a set of criteria for a desired reaction. For example, a researcher might be interested in finding a novel catalyst that can selectively activate a C-H bond in the isopropyl group of the molecule. A virtual library of potential catalysts would then be computationally "reacted" with this compound.

The screening process would use rapid computational methods to estimate the likelihood and favorability of the desired reaction for each catalyst in the library. This could involve docking simulations to assess the binding of the catalyst to the sulfone, followed by quantum mechanical calculations to estimate the activation energy of the key reaction step.

Hits from the virtual screen—those catalysts that are predicted to be effective—would then be prioritized for experimental validation. This approach can significantly accelerate the discovery of new reactions and catalysts by focusing laboratory efforts on the most promising candidates. Through such computational explorations, the full synthetic potential of this compound can be more efficiently unlocked.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.